molecular formula C22H12N2O9 B13745276 5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid

5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid

Cat. No.: B13745276
M. Wt: 448.3 g/mol
InChI Key: CBBRMMYPOHWODJ-UHFFFAOYSA-N
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Description

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c][1,2,5]oxadiazole core linked to two isophthalic acid moieties, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid typically involves the reaction of benzo[c][1,2,5]oxadiazole derivatives with isophthalic acid under controlled conditions. One common method includes the use of a condensation reaction where the benzo[c][1,2,5]oxadiazole derivative is reacted with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. In medicinal applications, it may exert anticancer effects by interfering with cellular pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is unique due to its oxadiazole core, which imparts distinct electronic and structural properties compared to its thiadiazole counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

Biological Activity

5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is a compound with significant potential in medicinal chemistry and materials science due to its unique structural properties. This article discusses its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H12N2O4
  • Molecular Weight : 320.30 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable anticancer activities. For instance, a study exploring various oxadiazole derivatives found that modifications to the oxadiazole scaffold could enhance cytotoxicity against cancer cell lines such as HCT-116 and HeLa. The mechanism of action appears to involve inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-11615.2Topoisomerase I inhibition
Compound BHeLa10.5Induction of apoptosis

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial activity against various pathogens. Specifically, studies indicate that certain modifications can lead to enhanced activity against resistant strains of Mycobacterium tuberculosis (Mtb). For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.88 µg/mL against non-replicating Mtb strains .

PathogenCompoundMIC (µg/mL)
Mycobacterium tuberculosisCompound C0.88
Escherichia coliCompound D25.0

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes such as topoisomerases or kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, contributing to their antimicrobial effects.

Study 1: Anticancer Efficacy

In a recent study published in the International Journal of Anticancer Research, researchers synthesized a series of oxadiazole derivatives and tested their cytotoxicity on various cancer cell lines. The findings indicated that specific structural modifications significantly increased potency against cancer cells while minimizing toxicity to normal cells .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole compounds against Mycobacterium tuberculosis. The results highlighted the potential for developing new anti-TB agents based on the oxadiazole framework due to their effectiveness against drug-resistant strains .

Properties

Molecular Formula

C22H12N2O9

Molecular Weight

448.3 g/mol

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzoxadiazol-7-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C22H12N2O9/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

CBBRMMYPOHWODJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O

Origin of Product

United States

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